molecular formula C7H8N4S2 B3038602 4-Amino-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol CAS No. 869734-20-3

4-Amino-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B3038602
CAS No.: 869734-20-3
M. Wt: 212.3 g/mol
InChI Key: SHWWBUNFIITICP-UHFFFAOYSA-N
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Description

Historical Evolution of Triazole-Based Pharmacophores

The medicinal prominence of 1,2,4-triazoles originated with the 1980s discovery of fluconazole and itraconazole, which revolutionized systemic antifungal therapy by inhibiting lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis. These early azoles demonstrated the scaffold’s capacity for selective cytochrome P450 binding while minimizing human toxicity—a balance achieved through nitrogen atom positioning and substituent stereoelectronics.

Post-2000 innovations addressed emerging resistance mechanisms in Candida and Aspergillus species by introducing bulkier side chains (e.g., voriconazole’s fluoropyrimidine group) and optimizing triazole ring substitution patterns. The timeline below summarizes critical milestones:

Year Development Impact
1982 Fluconazole synthesis First triazole with oral bioavailability >90%
1992 Itraconazole approval Expanded spectrum to Aspergillus spp.
2002 Voriconazole introduction Overcame fluconazole-resistant C. krusei
2015–2025 Third-generation triazoles (e.g., fosravuconazole) Improved CNS penetration and CYP interactions

Modern synthetic techniques like Huisgen cycloaddition and regioselective C-H functionalization now enable precise installation of substituents at triazole positions 3, 4, and 5, allowing fine-tuning of pharmacokinetic properties.

Role of Thienylmethyl Substituents in Bioactive Molecule Design

The 2-thienylmethyl group in 4-Amino-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol exemplifies a strategic bioisostere, replacing traditional phenyl rings with thiophene to modulate electronic and steric parameters. Key advantages include:

  • Enhanced π-Stacking Capacity : Thiophene’s electron-rich aromatic system improves binding to fungal CYP51’s heme cofactor and human Topoisomerase II ATP-binding pockets. Comparative molecular docking studies show 15–20% stronger binding energy versus phenyl analogs.
  • Metabolic Stability : Sulfur’s electronegativity reduces oxidative dealkylation by hepatic CYP3A4, extending plasma half-life. In vitro microsomal assays demonstrate 2.3-fold greater stability for thienylmethyl derivatives versus benzyl counterparts.
  • Conformational Restriction : The thiophene ring’s planar structure orients the triazole core for optimal target engagement. X-ray crystallography of Candida CYP51 complexes reveals a 12° improvement in triazole-heme iron alignment compared to flexible alkyl chains.

Structure-activity relationship (SAR) data for analogous compounds highlight the thienylmethyl group’s critical role:

Compound Substituent at C5 Candida albicans MIC (μg/mL)
A Phenylmethyl 8.2
B 2-Thienylmethyl 1.9
C 3-Thienylmethyl 4.7

Data adapted from synthetic analogs in , demonstrating 4.3-fold potency improvement for 2-thienyl over phenyl substitution.

The amino and thiol groups at positions 4 and 3 further contribute to target affinity via hydrogen bonding with conserved active-site residues (e.g., Aspergillus CYP51 Tyr140 and His468). Quantum mechanical calculations reveal that the thiol group’s pKa (~7.4) enables pH-dependent ionization, enhancing membrane permeability in acidic infection sites while maintaining water solubility at physiological pH.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-3-(thiophen-2-ylmethyl)-1H-1,2,4-triazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4S2/c8-11-6(9-10-7(11)12)4-5-2-1-3-13-5/h1-3H,4,8H2,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHWWBUNFIITICP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC2=NNC(=S)N2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of thiosemicarbazide with 2-thienylmethyl ketone under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the triazole ring. The thiol group is introduced through the use of a sulfur-containing reagent, such as hydrogen sulfide or thiourea .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide bond.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Disulfide derivatives.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

4-Amino-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

The following analysis compares 4-amino-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol with structurally analogous triazole-3-thiol derivatives, focusing on substituent effects, synthesis, biological activities, and applications.

Structural Features and Substituent Effects
Compound Name Substituent at Position 5 Key Structural Influence
This compound 2-Thienylmethyl Electron-rich thiophene enhances radical scavenging
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) Phenyl Simpler aromatic group; moderate antioxidant activity
4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP) 4-Pyridyl Nitrogen heterocycle improves metal coordination
4-Amino-5-(4-(trifluoromethyl)phenyl)-4H-1,2,4-triazole-3-thiol 4-(Trifluoromethyl)phenyl Electron-withdrawing -CF₃ group reduces antioxidant efficacy
4-Amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol (3a) 4-Methoxyphenyl Electron-donating -OCH₃ boosts antioxidant capacity
4-Amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol 4-Fluoro-3-phenoxyphenyl Halogen and ether groups enhance antitubercular activity

Key Observations :

  • Electron-donating groups (e.g., -OCH₃, thienylmethyl) improve antioxidant activity by stabilizing radical intermediates .
  • Heterocyclic substituents (e.g., pyridyl, thienyl) facilitate metal coordination and expand utility in catalysis or sensing .

Key Observations :

  • Microwave-assisted synthesis (e.g., ) and reflux conditions are widely used for cyclization steps.
2.3.1. Antioxidant Activity
Compound DPPH Radical Scavenging (1×10⁻³ M) ABTS Activity (IC₅₀, µg/mL) Reference
This compound 88.89% Not reported
AT (Phenyl derivative) 72% (1×10⁻³ M) 5.84 (compound 5b)
4-Amino-5-(4-methoxyphenyl) derivative 85% Not reported
4-Amino-5-(4-fluorobenzylidene) derivative 53.78% (1×10⁻⁴ M) Not reported

Key Observations :

  • The thienylmethyl derivative exhibits superior radical scavenging compared to phenyl and fluorobenzylidene analogs, likely due to sulfur’s electron-donating effects .
  • Methoxy-substituted derivatives also show high activity, aligning with the electron-donating group trend .
2.3.2. Antitubercular and Antimicrobial Activity
  • The 4-fluoro-3-phenoxyphenyl derivative demonstrated significant anti-tubercular activity (MIC = 1.56 µg/mL) via computational and in vitro studies, attributed to halogen-enhanced target binding .
  • Triazole-thiols with trifluoromethyl groups (e.g., ) showed efficacy in antimicrobial epoxy coatings, highlighting substituent-dependent applications .
2.3.3. Corrosion Inhibition
  • AT and AP act as mixed-type inhibitors in HCl solutions, with inhibition efficiencies >80% at 1×10⁻³ M, linked to their adsorption on mild steel surfaces .

Biological Activity

Chemical Structure and Properties
4-Amino-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound characterized by a triazole ring fused with a thiophene moiety. Its molecular formula is C7H8N4S2C_7H_8N_4S_2, with a molecular weight of 212.30 g/mol . This compound is notable for its diverse biological activities, making it a subject of interest in medicinal chemistry.

Antimicrobial Properties

Research indicates that derivatives of 1,2,4-triazole-3-thiols, including this compound, exhibit significant antimicrobial activity. A study conducted on various S-substituted derivatives demonstrated that these compounds showed activity against bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, as well as the fungus Candida albicans. The minimum inhibitory concentration (MIC) values ranged from 31.25 to 62.5 μg/mL .

Cytotoxicity and Anticancer Activity

In terms of cytotoxicity, studies have shown that certain triazole derivatives possess low toxicity against normal human cell lines while exhibiting anticancer potential against various tumor cell lines. For instance, compounds derived from this compound were evaluated for their cytotoxic effects and demonstrated IC50 values greater than 100 µM against MDA-MB-231 and PC3 cell lines, indicating relatively low toxicity .

The biological activity of this compound is attributed to its ability to interact with specific biological targets. For example, it has been identified as an inhibitor of the APOBEC3G enzyme, which plays a crucial role in innate immunity against retroviruses. The compound exhibits low-micromolar inhibitory potency (3.9-8.2 μM) against this enzyme, showcasing its potential in antiviral applications .

Study on Antimicrobial Activity

A comprehensive study focused on the synthesis and evaluation of antimicrobial activity among various derivatives of triazole-3-thiols highlighted the effectiveness of this compound. The study utilized double serial dilutions to assess the antimicrobial efficacy against several pathogenic microorganisms. The results indicated that structural modifications did not significantly alter the antimicrobial properties across different derivatives .

Evaluation of Anticancer Properties

Another investigation into the anticancer properties of triazole derivatives emphasized their potential as lead compounds in cancer therapy. The synthesized compounds were tested against multiple cancer cell lines with promising results regarding their selectivity and low cytotoxicity towards normal cells .

Summary Table of Biological Activities

Activity Type Target Organisms/Cells MIC/IC50 Values Remarks
AntimicrobialStaphylococcus aureus31.25 - 62.5 μg/mLEffective against gram-positive bacteria
Escherichia coli31.25 - 62.5 μg/mLEffective against gram-negative bacteria
Pseudomonas aeruginosa31.25 - 62.5 μg/mLEffective against multidrug-resistant strains
Candida albicans31.25 - 62.5 μg/mLEffective antifungal properties
AnticancerMDA-MB-231 (breast cancer)IC50 > 100 µMLow toxicity against normal cells
PC3 (prostate cancer)IC50 > 100 µMLow toxicity; potential for further development

Q & A

Q. What experimental designs are recommended for evaluating the antiradical activity of 4-Amino-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol derivatives?

  • Methodological Answer : The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is widely used. Dissolve derivatives in DMSO (concentrations ranging from 1 × 10⁻³ M to 1 × 10⁻⁵ M), mix with methanolic DPPH (0.1 mM), and incubate at 25°C for 30 minutes. Measure optical density at 517 nm using UV-Vis spectrophotometry. Calculate antiradical activity (ARA) as: ARA (%)=(1AsampleADPPH)×100\text{ARA (\%)} = \left(1 - \frac{A_{\text{sample}}}{A_{\text{DPPH}}}\right) \times 100

    Ensure triplicate measurements and compare against ascorbic acid as a positive control .

Q. How are transition metal complexes of this compound synthesized and characterized?

  • Methodological Answer : React the ligand with metal salts (e.g., Ni(II), Cu(II), Zn(II)) in alcoholic media under reflux. Characterize complexes via:
    • Microelemental analysis (CHNS/O) for stoichiometry.
    • FTIR to identify coordination sites (e.g., shifts in ν(N-H) and ν(S-H) bands indicate thiol or amino group involvement).
    • UV-Vis spectroscopy to deduce geometry (e.g., d-d transitions for Cu(II) suggest square planar or octahedral geometries) .

Q. What spectroscopic techniques confirm the structure of the ligand and its derivatives?

  • Methodological Answer :
    • ¹H/¹³C NMR : Monitor chemical shifts in DMSO-d₆; disappearance of S-H proton (\sim13 ppm) confirms alkylation or complexation.
    • FTIR : Look for ν(C=N) (\sim1600 cm⁻¹) and ν(C-S) (\sim700 cm⁻¹) bands.
    • Mass spectrometry : Confirm molecular ion peaks (e.g., ESI-MS for S-alkyl derivatives) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents) influence antiradical activity?

  • Methodological Answer : Substituents alter electron density and steric effects. For example:
    • 4-Fluorobenzylidene reduces activity due to electron-withdrawing effects.
    • 2-Hydroxybenzylidene enhances activity via hydrogen bonding with DPPH. Use Hammett constants (σ) and molecular docking to predict substituent effects. Validate with dose-response curves (1 × 10⁻³ M to 1 × 10⁻⁵ M) .

Q. How can contradictory antiradical activity data across studies be resolved?

  • Methodological Answer :
    • Control for solvent polarity : DMSO may stabilize radicals differently than methanol.
    • Standardize concentration ranges : Higher concentrations (1 × 10⁻³ M) may saturate radical scavenging capacity.
    • Assess purity : Use HPLC or elemental analysis to rule out impurities .

Q. What computational methods predict biological activities of derivatives?

  • Methodological Answer :
    • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess electron-donating capacity.
    • Molecular docking : Simulate interactions with targets like NADPH oxidase or ROS-generating enzymes.
    • QSAR models : Corrogate substituent descriptors (e.g., logP, polar surface area) with IC₅₀ values .

Q. How does coordination geometry (e.g., square planar vs. tetrahedral) affect catalytic or biomedical properties?

  • Methodological Answer :
    • Square planar Cu(II) complexes exhibit redox activity for electrochemical sensing (e.g., nitrite detection).
    • Tetrahedral Zn(II) complexes may lack catalytic sites but show stability in biological media. Use cyclic voltammetry and EPR spectroscopy to correlate geometry with functionality .

Q. What strategies optimize microwave-assisted synthesis of S-alkyl derivatives?

  • Methodological Answer :
    • Reaction conditions : Use i-propanol with NaOH (1:1 molar ratio) at 100–120°C for 10–15 minutes.
    • Monitoring : Track reaction completion via TLC (silica gel, ethyl acetate/hexane).
    • Purification : Recrystallize from ethanol/water mixtures (yields >85%) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
Reactant of Route 2
4-Amino-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol

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